N,N-diethyl-3-methyl-4-nitrobenzamide
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Overview
Description
N,N-diethyl-3-methyl-4-nitrobenzamide is an organic compound known for its applications in various fields, including chemistry, biology, and industry. It is a derivative of benzamide, characterized by the presence of diethyl, methyl, and nitro functional groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-3-methyl-4-nitrobenzamide typically involves the condensation of 3-methyl-4-nitrobenzoic acid with diethylamine. The reaction is catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: N,N-diethyl-3-methyl-4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N,N-diethyl-3-carboxy-4-nitrobenzamide.
Scientific Research Applications
N,N-diethyl-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an insect repellent and its interactions with biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. In the context of its use as an insect repellent, it is believed to interfere with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces. The compound may also interact with other biological pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-3-methylbenzamide: Lacks the nitro group, making it less effective as an insect repellent.
N,N-diethyl-4-methyl-3-nitrobenzamide: Similar structure but with different substitution patterns on the benzene ring.
N,N-dimethyl-3-methyl-4-nitrobenzamide: Contains dimethyl groups instead of diethyl groups, affecting its chemical properties and applications
Uniqueness
N,N-diethyl-3-methyl-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N2O3 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,N-diethyl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-4-13(5-2)12(15)10-6-7-11(14(16)17)9(3)8-10/h6-8H,4-5H2,1-3H3 |
InChI Key |
DZGWDTGQPGOIMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Origin of Product |
United States |
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